1-(But-2-yn-1-yloxy)-4-methylphthalazine
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Overview
Description
The compound “1-(But-2-yn-1-yloxy)-4-methylphthalazine” is a phthalazine derivative. Phthalazines are bicyclic compounds that consist of two benzene rings fused with a diazine ring . This particular compound has a but-2-yn-1-yloxy group attached at the 1-position and a methyl group at the 4-position of the phthalazine ring.
Molecular Structure Analysis
Based on its name, “this compound” would have a phthalazine core, which is a bicyclic structure consisting of two benzene rings fused with a diazine (a six-membered ring containing two nitrogen atoms). At the 1-position of the phthalazine ring, there would be a but-2-yn-1-yloxy group, which is a four-carbon chain with a triple bond between the second and third carbons, and an oxygen atom linking it to the phthalazine ring. At the 4-position, there would be a methyl group .Scientific Research Applications
Synthesis and Biological Activity
Novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones were synthesized and demonstrated significant anticonvulsant activity against audiogenic seizures in mice. These compounds are more active than known noncompetitive AMPA receptor antagonists, with lower toxicity and longer-lasting anticonvulsant effects (Grasso et al., 2000).
A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were designed and synthesized, displaying good enzyme inhibition activity as acetohydroxyacid synthase inhibitors, with broad-spectrum and high herbicidal activities in postemergence treatments against various weeds (Li et al., 2006).
A new series of phthalazine-based 1,2,3-triazole derivatives were synthesized, exhibiting promising antimicrobial, antifungal, and antioxidant activities. This demonstrates the potential of phthalazine derivatives in addressing various biological targets (Shyma et al., 2016).
Material Science and Chemical Synthesis
Tetrafluoroterephthalic acid forms novel crystals with a series of N-containing heterocycles, showing the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research highlights the role of phthalazine derivatives in the formation of supramolecular structures (Wang et al., 2014).
An efficient one-pot, four-component synthesis method for 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives was developed, showcasing the utility of phthalazine derivatives in complex chemical syntheses (Torkian et al., 2011).
Safety and Hazards
Future Directions
The study of phthalazine derivatives is an active area of research, due to their potential biological activities. Future research on “1-(But-2-yn-1-yloxy)-4-methylphthalazine” could involve synthesizing the compound and studying its physical and chemical properties, its reactivity, and any potential biological activity .
Mechanism of Action
Target of Action
The primary target of 1-(But-2-yn-1-yloxy)-4-methylphthalazine is Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
It’s suggested that it might interact with the amino-acid residues Lys 315, Thr 347, and Tyr 436 in the 3D protein crystal structure of ADAM17 .
Biochemical Pathways
Given its target, it’s likely that it influences pathways regulated by adam17 .
Result of Action
Given its target, it’s likely that it influences cellular processes regulated by ADAM17 .
Properties
IUPAC Name |
1-but-2-ynoxy-4-methylphthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-3-4-9-16-13-12-8-6-5-7-11(12)10(2)14-15-13/h5-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPHCGHYEVKHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN=C(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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